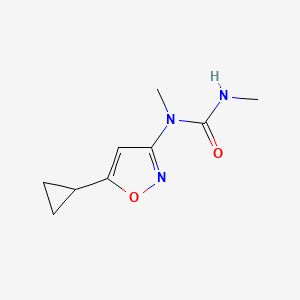![molecular formula C11H16NO4P B14628725 Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate CAS No. 57353-44-3](/img/structure/B14628725.png)
Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₆NO₄P. This compound is characterized by the presence of a phosphonate group, a hydroxyimino group, and a phenyl group. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with benzaldehyde oxime under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and benzaldehyde oxime.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids and other products.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyimino group can undergo oxidation or reduction reactions, leading to different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Hydrolysis: Phosphonic acids and corresponding alcohols or amines.
Substitution: New phosphonate derivatives with different substituents.
Oxidation/Reduction: Compounds with altered oxidation states of the hydroxyimino group.
Wissenschaftliche Forschungsanwendungen
Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.
Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the development of flame retardants, corrosion inhibitors, and polymer additives.
Wirkmechanismus
The mechanism of action of diethyl [(hydroxyimino)(phenyl)methyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. The hydroxyimino group can form hydrogen bonds and interact with various biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl [(hydroxyimino)(phenyl)methyl]phosphonate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl [(hydroxyimino)(4-nitrophenyl)methyl]phosphonate: Contains a nitro group on the phenyl ring, altering its reactivity and properties.
Uniqueness
Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
57353-44-3 |
|---|---|
Molekularformel |
C11H16NO4P |
Molekulargewicht |
257.22 g/mol |
IUPAC-Name |
N-[diethoxyphosphoryl(phenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H16NO4P/c1-3-15-17(14,16-4-2)11(12-13)10-8-6-5-7-9-10/h5-9,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
GQRDCKBYLSNMFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=NO)C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


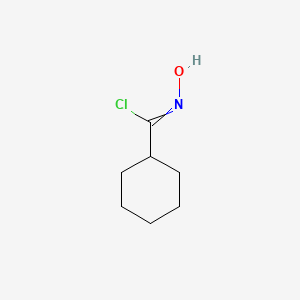
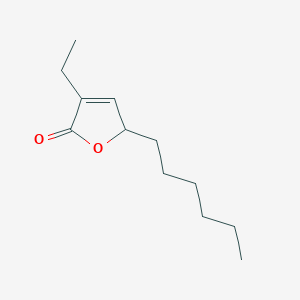
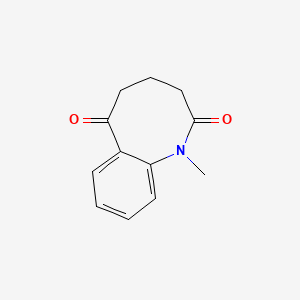
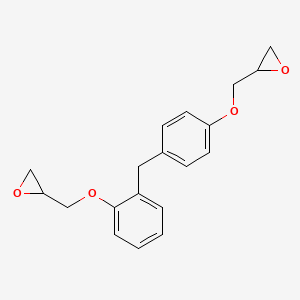


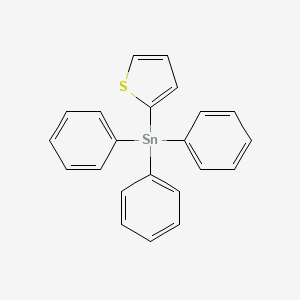
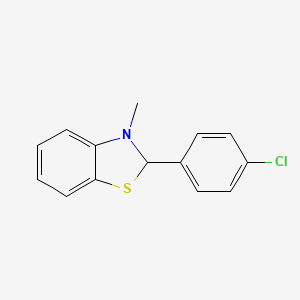
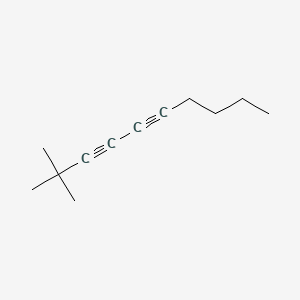

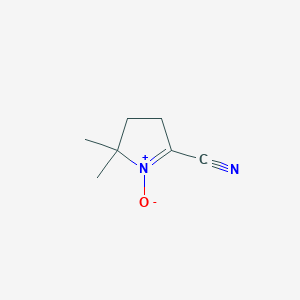
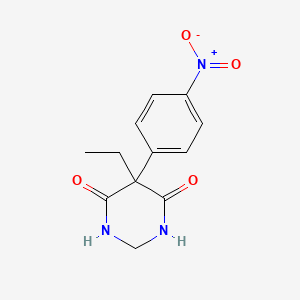
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
